
N-1,3-ベンゾチアゾール-2-イル-2-クロロプロパンアミド
説明
N-1,3-benzothiazol-2-yl-2-chloropropanamide is a chemical compound with the molecular formula C10H9ClN2OS It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
科学的研究の応用
N-1,3-benzothiazol-2-yl-2-chloropropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
生化学分析
Biochemical Properties
N-1,3-benzothiazol-2-yl-2-chloropropanamide plays a significant role in biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, N-1,3-benzothiazol-2-yl-2-chloropropanamide has been associated with the inhibition of ubiquitin ligase, which is crucial for protein degradation and regulation of various cellular processes . Additionally, it has shown selective cytotoxicity against tumorigenic cell lines, indicating its potential as an anti-cancer agent . The nature of these interactions involves binding to specific active sites on the enzymes or proteins, leading to inhibition or modulation of their activity.
Cellular Effects
N-1,3-benzothiazol-2-yl-2-chloropropanamide has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the adenosine A2A receptor, which plays a role in neurotransmission and immune response . Furthermore, N-1,3-benzothiazol-2-yl-2-chloropropanamide has demonstrated prophylactic and therapeutic potential against rotavirus infections, highlighting its impact on viral replication and immune modulation .
Molecular Mechanism
The molecular mechanism of action of N-1,3-benzothiazol-2-yl-2-chloropropanamide involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, the substitution of halogen atoms or halo-containing groups in the compound imparts specific activity against Mycobacterium tuberculosis or non-tuberculous mycobacteria . This suggests that N-1,3-benzothiazol-2-yl-2-chloropropanamide may inhibit essential enzymes or pathways required for bacterial survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-1,3-benzothiazol-2-yl-2-chloropropanamide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that N-1,3-benzothiazol-2-yl-2-chloropropanamide remains stable under specific conditions, but its degradation products may also exhibit biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and modulation of gene expression.
Dosage Effects in Animal Models
The effects of N-1,3-benzothiazol-2-yl-2-chloropropanamide vary with different dosages in animal models. Studies have indicated that there are threshold effects, where low doses may have minimal impact, while higher doses result in significant biological activity . At high doses, the compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
N-1,3-benzothiazol-2-yl-2-chloropropanamide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism may lead to the formation of active metabolites that contribute to its biological effects . Additionally, N-1,3-benzothiazol-2-yl-2-chloropropanamide may influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of N-1,3-benzothiazol-2-yl-2-chloropropanamide within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization . Once inside the cells, N-1,3-benzothiazol-2-yl-2-chloropropanamide may accumulate in certain cellular compartments, influencing its activity and function. These interactions play a critical role in determining the compound’s efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of N-1,3-benzothiazol-2-yl-2-chloropropanamide is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, N-1,3-benzothiazol-2-yl-2-chloropropanamide may localize to the nucleus, where it can influence gene expression, or to the mitochondria, affecting cellular metabolism. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic targets.
準備方法
Synthetic Routes and Reaction Conditions
N-1,3-benzothiazol-2-yl-2-chloropropanamide can be synthesized through the reaction of 2-aminobenzothiazole with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like chloroform or dichloromethane. The general reaction scheme is as follows:
2-aminobenzothiazole+2-chloropropanoyl chloride→N-1,3-benzothiazol-2-yl-2-chloropropanamide
Industrial Production Methods
Industrial production methods for N-1,3-benzothiazol-2-yl-2-chloropropanamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
N-1,3-benzothiazol-2-yl-2-chloropropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions typically involve organic solvents and mild heating.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution: Various substituted benzothiazole derivatives.
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Reduced benzothiazole derivatives.
Hydrolysis: Corresponding carboxylic acids and amines.
作用機序
The mechanism of action of N-1,3-benzothiazol-2-yl-2-chloropropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The benzothiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- N-1,3-benzothiazol-2-yl-2-chloroacetamide
- N-1,3-benzothiazol-2-yl-2-chlorobutanamide
- N-1,3-benzothiazol-2-yl-2-chloropentanamide
Uniqueness
N-1,3-benzothiazol-2-yl-2-chloropropanamide is unique due to its specific substitution pattern and the presence of the 2-chloropropanamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-6(11)9(14)13-10-12-7-4-2-3-5-8(7)15-10/h2-6H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMYTKVYVIGKNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393673 | |
| Record name | N-(1,3-Benzothiazol-2-yl)-2-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26608-39-9 | |
| Record name | N-(1,3-Benzothiazol-2-yl)-2-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


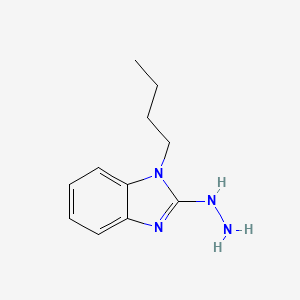

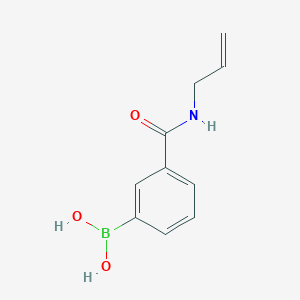
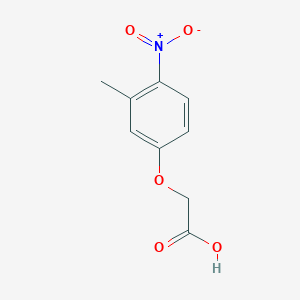


![5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1273453.png)
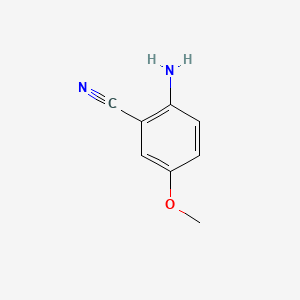

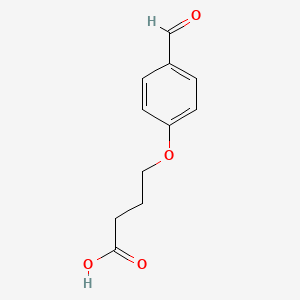
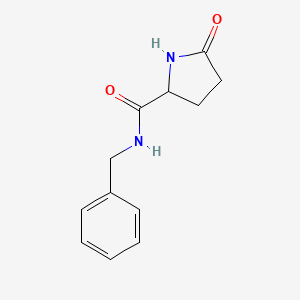
![2-Benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B1273463.png)


